o-Methyl-serine dodecylamide hydrochloride

説明

MSDH is a synthetic lysosomotropic detergent . It is known to accumulate selectively in lysosomes .

Synthesis Analysis

MSDH has unexpected chemical properties. At physiological pH, it spontaneously forms vesicles, which disassemble into small aggregates (probably micelles) below pH 6.4 . The partitioning of MSDH into the liposome membrane is immediate and causes the leakage of small fluorophores, unless the ratio between MSDH and lipids is kept low .Molecular Structure Analysis

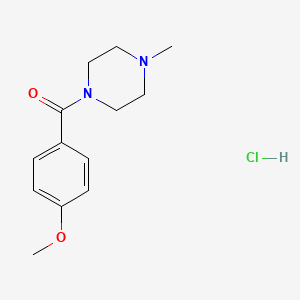

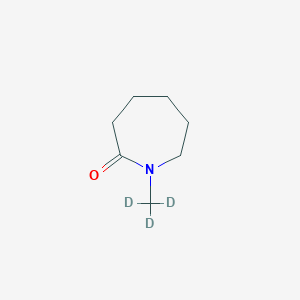

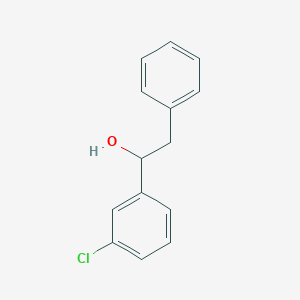

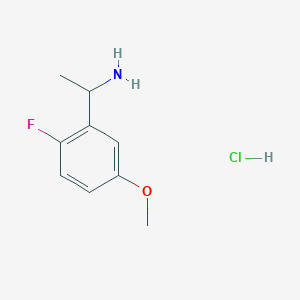

The molecular formula of MSDH is C16H35ClN2O2 . It has an average mass of 322.914 Da and a monoisotopic mass of 322.238708 Da .Chemical Reactions Analysis

The effect of MSDH on lipid membranes is highly pH-dependent . At neutral pH, the partitioning of MSDH into the liposome membrane is immediate and causes the leakage of small fluorophores, unless the ratio between MSDH and lipids is kept low . At pH 5, the partitioning of MSDH into the membrane is kinetically impeded since MSDH is charged and a high ratio between MSDH and the lipids is required to permeabilize the membrane .Physical And Chemical Properties Analysis

MSDH has a molecular weight of 322.91 g/mol . Its percent composition is C, 59.51%; H, 10.93%; Cl, 10.98%; N, 8.68%; O, 9.91% .科学的研究の応用

Lysosomal Interactions and Cell Toxicity

O-methyl-serine dodecylamine hydrochloride (MSDH) has been studied for its interactions with lipid bilayer membranes, particularly its selective accumulation in lysosomes. This lysosomotropic detergent shows pH-dependent effects on lipid membranes, influencing the permeabilization of membranes and inducing apoptotic cell death at high concentrations. Its ability to cause lysosomal rupture in macrophage-like cells, leading to apoptosis, has been noted in scientific studies (Villamil Giraldo et al., 2020); (Li et al., 2000).

Effects on Tumor Cell Lines

Research has also explored the effects of MSDH on tumor cell lines. Three lysosomotropic detergents, including MSDH, were tested against human tumor cell lines such as HCT116, RCA, and MCF-7, demonstrating dose-related cytotoxicity and apoptosis-like cell death (Dubowchik et al., 1995).

Potential in Drug Delivery Systems

Studies have suggested the potential of MSDH in drug delivery systems. For instance, its ability to spontaneously form vesicles at physiological pH and disassemble below pH 6.4 indicates its potential use in delivering molecular cargo into cells. The reversible aggregation of MSDH into closed vesicles under cytosolic conditions opens up possibilities for its application in targeted drug delivery (Villamil Giraldo et al., 2016).

Interaction with Serine Metabolism

MSDH has been associated with studies involving serine metabolism. For instance, the synthesis of optically active O-methyl-D-serine, an intermediate in the synthesis of important drugs like Lacosamide, implicates the use of MSDH in pharmaceutical synthesis processes (Wang et al., 2012).

Role in Apoptosis of B-Lymphocytes

MSDH has been identified as playing a role in apoptosis of B-lymphocytes during germinal center reactions. The study demonstrates that lysosomal leakage induced by MSDH leads to apoptosis in a caspase-3-independent manner, suggesting its potential for therapeutic application in immune response modulation (van Nierop et al., 2006).

Other Relevant Studies

Other studies have examined the thermodynamic properties of similar compounds and their interactions with cellular components, which could be relevant to understanding the broader applications of MSDH in scientific research (Lisi et al., 1988).

作用機序

MSDH stimulates cell death . After apoptosis, it may activate procaspase 3-like proteases and cause partial lysosomal rupture . MSDH vesicles are taken up by endocytosis . As the pH of the endosomal compartment progressively drops, MSDH vesicles disassemble, leading to a high concentration of increasingly charged MSDH in small aggregates inside the lysosomes .

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-N-dodecyl-3-methoxypropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-16(19)15(17)14-20-2;/h15H,3-14,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFSFBIMLKNBML-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(COC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@H](COC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015073 | |

| Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Methyl-serine dodecylamide hydrochloride | |

CAS RN |

2074614-60-9 | |

| Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B6595284.png)